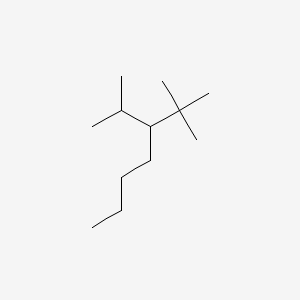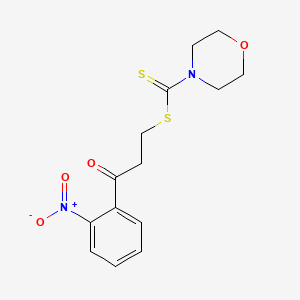
3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the introduction of a nitrophenyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dispersing morpholine in diethyl ether and stirring for 10 minutes.
- Adding an ice-cold methanolic solution of sodium hydroxide and stirring for 15 minutes at an ice-cold temperature.
- Adding cold carbon disulfide dropwise and stirring the mixture for 4 hours while maintaining an ice-cold temperature.
- Collecting the white precipitate formed by filtration, rinsing with diethyl ether, and drying in a desiccator .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of larger reaction vessels, automated stirring and temperature control systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbodithioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, while the carbodithioate moiety can interact with thiol groups in proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Sodium morpholine-4-carbodithioate: Shares the carbodithioate moiety but lacks the nitrophenyl group.
N-(3-methylphenyl)(propan-2-yloxy)carbothioamide: Contains a similar carbothioamide structure but with different substituents.
Uniqueness
3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate is unique due to the presence of both the nitrophenyl group and the carbodithioate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61998-26-3 |
|---|---|
Molecular Formula |
C14H16N2O4S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[3-(2-nitrophenyl)-3-oxopropyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H16N2O4S2/c17-13(11-3-1-2-4-12(11)16(18)19)5-10-22-14(21)15-6-8-20-9-7-15/h1-4H,5-10H2 |
InChI Key |
FGVUNIDVJULFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCCC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide](/img/structure/B14547081.png)
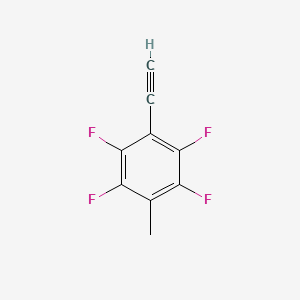

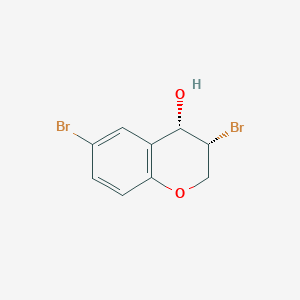
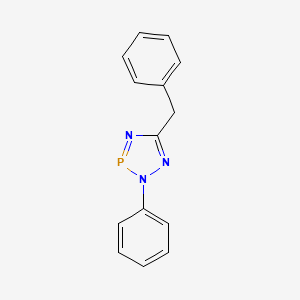
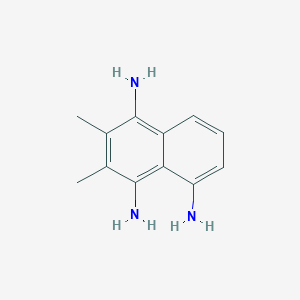
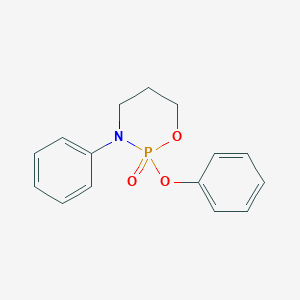

![Ethyl hydrogen ({[(benzyloxy)carbonyl]amino}methyl)phosphonate](/img/structure/B14547113.png)
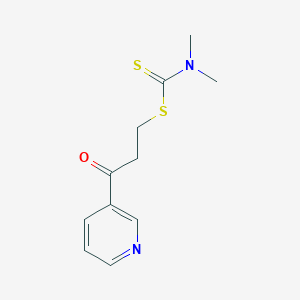
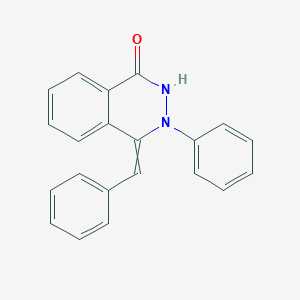
![5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14547121.png)

